molecular formula C17H15FN2O4S B12889720 2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide CAS No. 31150-98-8

2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B12889720
CAS No.: 31150-98-8
M. Wt: 362.4 g/mol
InChI Key: LYMWRVCDLLFQTC-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C17H15FN2O4S This compound is part of the arylsulfonamide class and is known for its unique chemical structure, which includes a fluorine atom, a pyrrolidine ring, and a benzenesulfonamide group

Preparation Methods

The synthesis of 2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached through a sulfonation reaction, typically using sulfonyl chloride and a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide include:

    2-Chloro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a sulfonamide group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

31150-98-8

Molecular Formula

C17H15FN2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H15FN2O4S/c1-17(11-5-3-2-4-6-11)10-15(21)20(16(17)22)12-7-8-14(13(18)9-12)25(19,23)24/h2-9H,10H2,1H3,(H2,19,23,24)

InChI Key

LYMWRVCDLLFQTC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)S(=O)(=O)N)F)C3=CC=CC=C3

Origin of Product

United States

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